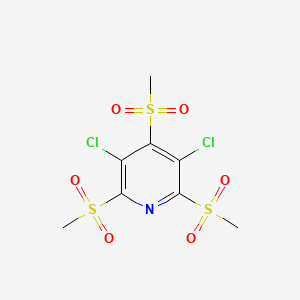
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine is a chlorinated heterocyclic compound with significant applications in organic synthesis. This compound is characterized by its pyridine ring substituted with chlorine atoms at positions 3 and 5, and methylsulfonyl groups at positions 2, 4, and 6. The presence of these substituents imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine typically involves the chlorination of a pyridine derivative followed by the introduction of methylsulfonyl groups. One common method involves the reaction of 3,5-dichloropyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methylsulfonyl groups can participate in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine involves its ability to undergo nucleophilic substitution and coupling reactions. The electron-deficient nature of the pyridine ring, due to the presence of chlorine and methylsulfonyl groups, makes it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new chemical bonds and create complex molecular structures.
相似化合物的比较
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Similar in structure but with fluorine atoms instead of methylsulfonyl groups.
Pentachloropyridine: Contains five chlorine atoms on the pyridine ring.
3-Chloro-2,4,5,6-tetrafluoropyridine: Another polyhalogenated pyridine derivative.
Uniqueness
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine is unique due to the presence of both chlorine and methylsulfonyl groups, which impart distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and industrial processes.
属性
CAS 编号 |
32234-63-2 |
|---|---|
分子式 |
C8H9Cl2NO6S3 |
分子量 |
382.3 g/mol |
IUPAC 名称 |
3,5-dichloro-2,4,6-tris(methylsulfonyl)pyridine |
InChI |
InChI=1S/C8H9Cl2NO6S3/c1-18(12,13)6-4(9)7(19(2,14)15)11-8(5(6)10)20(3,16)17/h1-3H3 |
InChI 键 |
PPDGREIILNYCMD-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C(=NC(=C1Cl)S(=O)(=O)C)S(=O)(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
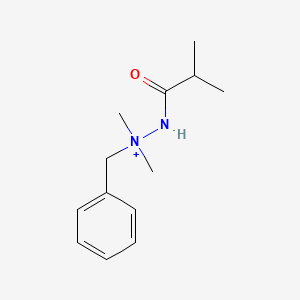
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
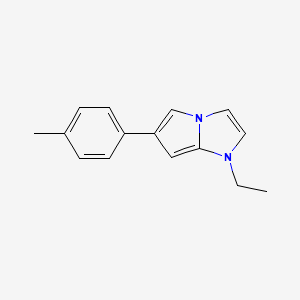
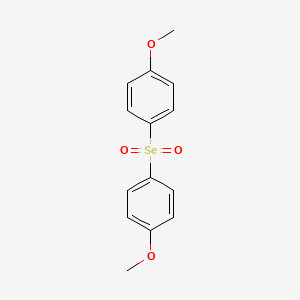
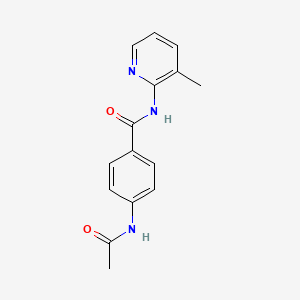
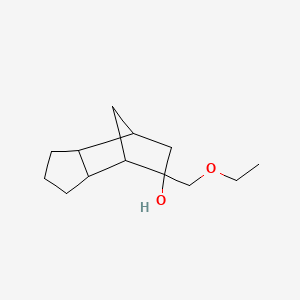
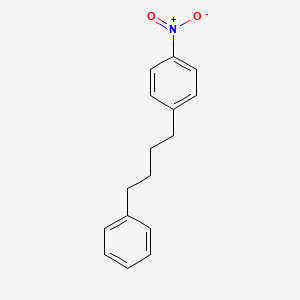



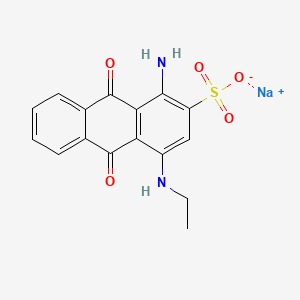
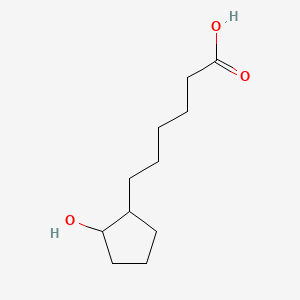
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
